molecular formula C19H20FN5O3 B2590062 3-(2-fluorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 903187-63-3

3-(2-fluorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2590062
CAS RN: 903187-63-3
M. Wt: 385.399
InChI Key: SJXBMDUTJMMJIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-fluorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H20FN5O3 and its molecular weight is 385.399. The purity is usually 95%.
BenchChem offers high-quality 3-(2-fluorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-fluorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Impact and Fate of Chemical Compounds

Research on the environmental impact and fate of chemical compounds, particularly those used as preservatives like parabens (which share structural motifs with the compound ), highlights the significance of understanding the persistence and transformation of such chemicals in aquatic environments. Studies such as the one by Haman et al. (2015) emphasize the need to assess the ecological and health implications of these compounds' ubiquitous presence in water bodies and sediments, driven by continuous introduction from consumer products (Haman, Dauchy, Rosin, & Munoz, 2015).

Antioxidant Activity and Analytical Methods

The antioxidant properties of various compounds, and the development of analytical methods to assess such activity, are crucial in food science, pharmacology, and material science. Munteanu and Apetrei (2021) provide a comprehensive overview of tests used to determine antioxidant activity, which could be relevant for evaluating the potential antioxidant properties of the compound (Munteanu & Apetrei, 2021).

Enzymatic Remediation and Detoxification

The application of oxidoreductive enzymes in the remediation of pollutants, as discussed by Husain and Husain (2007), showcases the potential of using complex organic molecules in conjunction with enzymes for environmental cleanup efforts. This research could provide a framework for exploring the use of similar compounds in enhancing the efficiency of enzymatic degradation processes (Husain & Husain, 2007).

Synthetic Biology and Molecular Design

Advancements in synthetic biology and molecular design, such as the development of unnatural base pairs for expanding the genetic alphabet, illustrate the innovative use of complex organic molecules in genetic engineering and biotechnology. Research by Saito-Tarashima and Minakawa (2018) on imidazo[5',4':4.5]pyrido[2,3-d]pyrimidines and 1,8-naphthyridines for creating novel base pairs could inform the design and application of the compound in molecular biology (Saito-Tarashima & Minakawa, 2018).

properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-6-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O3/c1-12-10-24-15-16(21-18(24)23(12)8-5-9-26)22(2)19(28)25(17(15)27)11-13-6-3-4-7-14(13)20/h3-4,6-7,10,26H,5,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXBMDUTJMMJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCO)N(C(=O)N(C3=O)CC4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.